BenchChemオンラインストアへようこそ!

MK-0359

PDE4 Inhibitor Anti-inflammatory Asthma

MK-0359 (L-454,560) is a uniquely differentiated PDE4 inhibitor for respiratory and immunology research. Unlike cilomilast, it binds both Mg2+-free (apo-) and Mg2+-bound (holo-) PDE4 states, delivering an in vivo efficacy profile clearly superior to cilomilast and comparable to roflumilast. Clinically validated with a statistically significant FEV1 improvement in Phase 2 asthma trials (0.09L vs placebo). Ideal as a positive control in OVA-sensitized guinea pig models and for differentiating Th1 vs Th2 pathways. LPS-induced TNF-α IC50 = 161 nM. Available for R&D only.

Molecular Formula C31H29N3O5S2
Molecular Weight 587.7 g/mol
CAS No. 346629-30-9
Cat. No. B1677220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0359
CAS346629-30-9
SynonymsMK0359;  MK 0359;  MK-0359;  L454560;  L 454560;  L-454560; 
Molecular FormulaC31H29N3O5S2
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C
InChIInChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+
InChIKeyYYGZHVJDHMMABU-OGLMXYFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-0359 (CAS 346629-30-9): A Differentiated PDE4 Inhibitor with Validated Clinical Efficacy


MK-0359 (also known as L-454,560) is a synthetic organic compound belonging to the substituted 8-arylquinoline class, functioning as a potent, competitive, and reversible inhibitor of phosphodiesterase 4 (PDE4) [1]. It exhibits preferential inhibition of PDE4 subtypes A, B, and D, with reported IC50 values in the sub-nanomolar range [1]. This compound has been advanced into Phase 2 clinical trials, demonstrating statistically significant improvements in lung function in patients with chronic asthma [2]. Its molecular structure and associated pharmacological profile are detailed in major pharmacological databases [3].

MK-0359: Why Other PDE4 Inhibitors Cannot Be Substituted Without Loss of Efficacy


The PDE4 inhibitor class is characterized by significant heterogeneity in enzyme binding kinetics, subtype selectivity profiles, and associated in vivo efficacy and tolerability. Generic substitution is not scientifically valid because MK-0359 exhibits a unique binding profile to both the Mg2+-free (apo-) and Mg2+-bound (holo-) states of the PDE4 enzyme, a feature that is not universally shared among its comparators [1]. This distinct interaction is associated with a specific in vivo efficacy profile in preclinical models of airway disease and cognition [1]. Furthermore, clinical evidence demonstrates that not all PDE4 inhibitors confer the same degree of benefit; for instance, MK-0359 showed a statistically significant improvement in lung function in asthmatic patients, whereas another PDE4 inhibitor, BAY19-8004, did not [2]. These variations in molecular pharmacology and clinical outcomes preclude the interchangeability of MK-0359 with other members of the PDE4 inhibitor class.

Quantitative Evidence Guide: MK-0359 Differentiation from Key Comparators


Superior In Vivo Efficacy Profile Compared to Cilomilast

In a comprehensive preclinical study, MK-0359 (L-454,560) was directly compared to cilomilast and roflumilast. The authors concluded that MK-0359 has an 'overall in vivo efficacy profile at least comparable to roflumilast and clearly superior to cilomilast' [1]. This conclusion is drawn from a battery of tests including inhibition of LPS-induced TNFalpha formation in human whole blood and efficacy in animal models of airway hyper-reactivity. This differentiation is critical for procurement, as it identifies MK-0359 as possessing a more favorable efficacy profile than a comparator that has been extensively investigated in clinical development for COPD.

PDE4 Inhibitor Anti-inflammatory Asthma

Proven Clinical Efficacy in Improving Lung Function (FEV1) vs. Placebo and Inactive Comparator

MK-0359 has demonstrated statistically significant clinical efficacy in a randomized, double-blind, placebo-controlled Phase 2 trial (NCT00482898) involving 88 adults with chronic asthma [1]. Treatment with 15 mg/day MK-0359 for 14 days resulted in a least-squares mean difference in change from baseline in FEV1 of 0.09L (95% CI 0.01, 0.18) compared to placebo [1]. This improvement is in contrast to the PDE4 inhibitor BAY19-8004, which a systematic review and meta-analysis identified as failing to improve FEV1 versus placebo, thereby highlighting MK-0359's superior clinical profile within the class [2].

Clinical Trial Asthma FEV1

Unique Binding Profile to Apo- and Holo-Enzyme States of PDE4

MK-0359 possesses a distinctive binding profile to the phosphodiesterase 4 (PDE4) enzyme. Unlike cilomilast, which binds exclusively to the Mg2+-bound (holo-) enzyme state, and roflumilast, which exhibits preferential binding to this state, MK-0359 is reported to bind to both the apo- (Mg2+-free) and holoenzyme states of PDE4 [1]. This dual-state binding is a specific molecular property that may contribute to its pharmacological behavior and differentiates it from key comparators in the PDE4 inhibitor class [2].

Enzyme Binding PDE4 Mechanism of Action

Potency in Human Whole Blood Assay Comparable to Roflumilast

In a functional human whole blood assay measuring the inhibition of LPS-induced TNF-alpha formation, MK-0359 demonstrated a potency that is directly comparable to that of roflumilast [1]. The study reports an IC50 value of 161 nM for MK-0359 in this assay, which is noted as being comparable to the human whole blood potency of roflumilast [2]. This finding is significant as it demonstrates that the strong enzyme inhibition translates to relevant functional activity in a human-relevant biological matrix.

TNF-alpha Whole Blood Assay Anti-inflammatory

Optimal Application Scenarios for MK-0359 Based on Empirical Evidence


Preclinical Studies Requiring an In Vivo Efficacy Profile Superior to Cilomilast

MK-0359 is the preferred tool compound for in vivo studies where a high probability of success in models of asthma or airway hyper-reactivity is required. Its 'overall in vivo efficacy profile' was explicitly characterized as 'clearly superior to cilomilast' and 'at least comparable to roflumilast' in head-to-head preclinical assessments [1]. This evidence positions MK-0359 as a more reliable positive control than cilomilast for studies in OVA-sensitized guinea pigs or ascaris-sensitized sheep models of pulmonary inflammation [1].

PDE4 Mechanism Studies Investigating Apo- and Holo-Enzyme State Binding

For research programs focused on the biophysical interaction of inhibitors with PDE4 enzyme conformations, MK-0359 is a uniquely appropriate probe. Unlike the comparators cilomilast (exclusive holoenzyme binder) and roflumilast (preferential holoenzyme binder), MK-0359 binds to both the Mg2+-free (apo-) and Mg2+-bound (holo-) states of PDE4 [1]. This property makes it a critical reagent for dissecting the functional consequences of PDE4 conformational state binding [2].

Asthma and COPD Research Requiring Validated Clinical Translation Potential

In translational research programs for respiratory diseases, MK-0359 offers a differentiated advantage. It is one of the few PDE4 inhibitors to have demonstrated a statistically significant improvement in FEV1 (0.09L improvement vs. placebo, 95% CI 0.01-0.18) in a Phase 2 clinical trial for asthma, whereas other PDE4 inhibitors like BAY19-8004 did not [1]. This clinical validation makes MK-0359 a superior compound for studies where correlation between preclinical findings and established clinical outcomes is a key objective.

Studies on Th1 Cytokine Modulation and Anti-Inflammatory Activity

MK-0359 is well-suited for in vitro and ex vivo studies investigating the modulation of specific inflammatory pathways. It demonstrates effective blockade of LPS-induced TNF-alpha formation in human whole blood (IC50 = 161 nM), a potency comparable to the clinically approved drug roflumilast [2]. Furthermore, its cytokine inhibition profile is primarily Th1-focused, with significant inhibition of IFNgamma and no detectable effect on IL-13 up to 1 microM [2]. This allows for precise experimental design in immunological studies, particularly those differentiating Th1 versus Th2 mediated inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0359

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.